Regioisomeric Differentiation vs. 2-(Benzothiazol-2-ylthio)-N-(p-tolyl)acetamide (CAS 19967-45-4)
The target compound places the thioether sulfur on the acetyl side chain (S–CH2–CO–NH–benzothiazole), while the closest commercial regioisomer CAS 19967-45-4 positions the sulfur directly on the benzothiazole C2 (benzothiazole-2–S–CH2–CO–NH–p-tolyl). In the 2-(benzothiazolylthio)acetamide CCR3 antagonist series, this regioisomeric switch altered IC50 values from ~750 nM (2-benzothiazolylthio substitution) to >10,000 nM (>10-fold loss) for the inverted connectivity when combined with N-aryl variation [1]. This demonstrates that the sulfur placement is a critical determinant of target affinity, not merely a linker variation.
| Evidence Dimension | CCR3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly assayed in the referenced study; structurally corresponds to the thioether-on-acetamide regioisomer class. |
| Comparator Or Baseline | 2-(Benzothiazol-2-ylthio)acetamide lead 1a: IC50 = 750 nM; regioisomeric variants: IC50 > 10,000 nM [1]. |
| Quantified Difference | Regioisomeric sulfur relocation produces >10-fold IC50 shift in the benzothiazole-acetamide SAR context. |
| Conditions | Human CCR3 receptor radioligand displacement assay (HEK-293 cell membranes, [125I]-labeled chemokine ligand). |
Why This Matters
Procurement specifications requiring a thioether-on-acetamide connectivity cannot be met by the 2-benzothiazolylthio regioisomer without risking >90% loss in target affinity based on published SAR.
- [1] Naya A, Kobayashi K, Ohtake N, et al. Structure-activity relationships of 2-(benzothiazolylthio)acetamide class of CCR3 selective antagonist. Chem Pharm Bull. 2003;51(6):697-701. PMID: 12766385. View Source
